molecular formula C13H16ClNO6 B2910201 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate CAS No. 851208-03-2

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate

Cat. No.: B2910201
CAS No.: 851208-03-2
M. Wt: 317.72
InChI Key: YABPNDAGHIZIPX-UHFFFAOYSA-N
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Description

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a complex organic compound with the molecular formula C13H16ClNO6 and a molecular weight of 317.73 g/mol. This compound is characterized by its furan ring structure, which is substituted with various functional groups, including chloroacetamide and carboxylate groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 2,5-dimethylfuran with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol to introduce the ethyl groups.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

  • Reduction: Reduction of the carboxylate groups can result in the formation of corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological processes. In medicine, it is explored for its potential therapeutic properties. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is unique due to its specific structural features and functional groups. Similar compounds include:

  • Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate: This compound has a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.

  • Diethyl 2-(2-chloroacetamido)-3,4-dimethylfuran-3,4-dicarboxylate: This compound has a different arrangement of methyl groups on the furan ring, resulting in distinct chemical behavior.

Properties

IUPAC Name

diethyl 2-[(2-chloroacetyl)amino]-5-methylfuran-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO6/c1-4-19-12(17)9-7(3)21-11(15-8(16)6-14)10(9)13(18)20-5-2/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPNDAGHIZIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)OCC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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